1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)-
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Overview
Description
1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- is a complex organic compound with a unique structure that combines the characteristics of an indene and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: A simpler analog with similar structural features.
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a ketone group instead of an alcohol group.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: A structurally similar compound with additional methyl groups.
Uniqueness
1H-Inden-1-ol, 2,3-dihydro-2,2-dimethyl-1-(1-methyl-4-piperidinyl)- is unique due to its combination of an indene and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
881184-85-6 |
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Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2,2-dimethyl-1-(1-methylpiperidin-4-yl)-3H-inden-1-ol |
InChI |
InChI=1S/C17H25NO/c1-16(2)12-13-6-4-5-7-15(13)17(16,19)14-8-10-18(3)11-9-14/h4-7,14,19H,8-12H2,1-3H3 |
InChI Key |
HBRMAKDUDGLJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1(C3CCN(CC3)C)O)C |
Origin of Product |
United States |
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